Duocarmycin Sa
Description
Overview of Duocarmycin SA as a Focus in Chemical Biology and Oncology Research
This compound (DSA) is a highly potent antitumor antibiotic that has garnered significant attention in the fields of chemical biology and oncology. mdpi.commedchemexpress.com It belongs to a class of natural products known for their exceptional cytotoxicity, often exhibiting inhibitory concentrations (IC50) in the picomolar range against various cancer cell lines. medchemexpress.comnih.gov The primary mechanism of action for this compound involves the sequence-selective alkylation of DNA. mdpi.commedchemexpress.com Specifically, it binds to the minor groove of DNA and alkylates the N3 position of adenine (B156593) in AT-rich sequences. mdpi.comresearchgate.net This irreversible binding disrupts the DNA architecture, leading to strand breakage, inhibition of replication and transcription, and ultimately, programmed cell death (apoptosis). mdpi.comcreative-biolabs.com This potent and specific mode of action makes this compound a valuable tool for studying DNA damage and repair pathways and a promising candidate for the development of targeted cancer therapies. mdpi.comnih.gov
Historical Context of Duocarmycin Family Discovery and Initial Research Trajectories
The duocarmycin family of compounds was first isolated from the fermentation broth of Streptomyces bacteria in the late 1980s. nih.govwikipedia.org The initial discovery of these natural products, including Duocarmycin A, was the result of screening programs aimed at identifying novel antitumor antibiotics. nih.govmdpi.com These compounds immediately drew interest due to their remarkable potency against a wide range of cancer cells. mdpi.com Early research focused on elucidating their complex chemical structures and understanding their unique mechanism of DNA alkylation. nih.govacs.org These foundational studies revealed the critical role of the cyclopropylpyrroloindole (CPI) core in the molecule's ability to bind to the DNA minor groove and cause irreversible damage. incanthera.com The initial excitement surrounding the duocarmycins led to the synthesis of several analogues, such as adozelesin, bizelesin, and carzelesin, which were advanced into clinical trials. wikipedia.orgacs.org
Contemporary Significance of this compound in Advanced Anticancer Therapeutics Development
In recent years, this compound and its derivatives have experienced a resurgence of interest, particularly in the context of advanced anticancer therapeutics like antibody-drug conjugates (ADCs). nih.govwikipedia.org ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a highly potent cytotoxic agent, like a duocarmycin derivative, directly to cancer cells. nih.govacs.org This approach aims to maximize the therapeutic effect on tumors while minimizing systemic toxicity to healthy tissues. researchgate.net The extreme potency of duocarmycins makes them ideal payloads for ADCs, as even a small number of molecules delivered to a cancer cell can be lethal. creative-biolabs.comwikipedia.org
Several duocarmycin-based ADCs are currently in clinical development. For instance, SYD985 (trastuzumab duocarmazine) is a HER2-targeting ADC that employs a duocarmycin analog and is in late-stage clinical trials for breast cancer. creative-biolabs.com The development of prodrug forms of duocarmycins, such as seco-Duocarmycin SA, has also been a significant area of research. mdpi.comtargetmol.com These prodrugs are designed to be stable in circulation and are converted to the active, highly cytotoxic form only upon reaching the tumor microenvironment or inside the cancer cell, further enhancing their tumor-selective action. mdpi.comacs.org
Research Findings on this compound
Extensive research has been conducted to understand the biological activity and potential therapeutic applications of this compound. The following table summarizes key findings from various studies.
| Research Area | Key Findings | References |
| Cytotoxicity | Exhibits extremely high cytotoxicity with IC50 values in the picomolar range against various cancer cell lines, including leukemia and glioblastoma. | medchemexpress.comnih.gov |
| Mechanism of Action | Binds to the minor groove of DNA and selectively alkylates the N3 position of adenine within AT-rich sequences, leading to DNA damage and apoptosis. | mdpi.comresearchgate.netcreative-biolabs.com |
| Combination Therapy | Demonstrates synergistic cytotoxicity when combined with proton radiation in glioblastoma multiforme (GBM) cells in vitro. | medchemexpress.comnih.gov |
| Prodrug Development | The seco-DSA analog, a prodrug form, can be converted to the active this compound in situ and exhibits comparable DNA alkylation efficiency. | mdpi.com |
| Antibody-Drug Conjugates (ADCs) | Duocarmycin derivatives are potent payloads for ADCs, with several candidates like SYD985 showing promise in clinical trials. | creative-biolabs.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNATVDKACXKTF-XELLLNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926663 | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-24-3 | |
| Record name | (+)-Duocarmycin SA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duocarmycin SA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Perspectives and Chemical Evolution of Duocarmycin Sa Analogues
Early Biochemical Research and Structural Elucidation of Duocarmycin SA
The journey of this compound began with its isolation and the subsequent efforts to unravel its complex structure and mechanism of action. Initial biochemical research quickly identified it as a potent cytotoxin. acs.orgnih.gov Structural elucidation studies revealed that this compound belongs to a family of natural products that includes the closely related CC-1065. acs.orgchemrxiv.org These compounds feature a unique pharmacophore consisting of two main parts: a DNA-alkylating unit and a DNA-binding unit. acs.org
The key structural feature of this compound responsible for its biological activity is the cyclopropylpyrroloindole (CPI) moiety, which contains a strained cyclopropane (B1198618) ring. researchgate.net This "warhead" is responsible for the irreversible alkylation of DNA. acs.org Early research demonstrated that this compound and its relatives bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) bases. acs.orgchemrxiv.org This covalent modification of DNA is the basis for their potent cytotoxicity. The modular nature of the this compound structure, with its distinct alkylating and binding domains, has made it an attractive target for synthetic modification and the development of analogues with tailored properties. acs.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Following the structural elucidation of this compound, extensive structure-activity relationship (SAR) studies were undertaken to understand how different parts of the molecule contribute to its biological activity. acs.orgnih.govchemrxiv.orgresearchgate.net These studies have been instrumental in guiding the design of synthetic analogues with improved properties.
Systematic Investigations of Core Alkylator Motif Modifications
The core alkylator motif, the cyclopropyl (B3062369) ring of the CPI unit, has been a primary focus of SAR studies. acs.org Modifications to this part of the molecule have a profound impact on the compound's reactivity and, consequently, its biological potency. Research has shown that the integrity of the cyclopropane ring is crucial for DNA alkylation. acs.org Opening of this ring is a key step in the alkylation process.
Systematic investigations have explored how substituents on the CPI core influence its reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the cyclopropane ring, thereby tuning the rate of DNA alkylation. The goal of these modifications is often to create analogues with a balance of stability and reactivity, ensuring that the compound remains intact until it reaches its target DNA, at which point it becomes activated for alkylation. acs.orgst-andrews.ac.uk
Exploration of DNA-Docking Motif Variations
The DNA-docking motif, also referred to as the DNA-binding subunit, is responsible for the sequence-specific recognition and binding of the molecule to the minor groove of DNA. acs.org In this compound, this unit is an indole (B1671886) ring system. SAR studies have explored a wide range of variations in this motif to enhance DNA binding affinity and specificity.
Researchers have synthesized analogues with different heterocyclic systems in place of the natural indole moiety. acs.org The aim of these modifications is to improve the "fit" of the molecule within the DNA minor groove and to increase the number and strength of interactions, such as hydrogen bonds and van der Waals forces, between the analogue and the DNA. Stepwise simplification of the native dimeric segment B (in CC-1065) gave variously the deoxygenated CDPI dimer, 3,4,5-trimethoxyindole (TMI), and monoalkoxylated (DEI), or even simple mono/oligoindoles; and other heterocycles can also be used. acs.org The insights gained from these studies have been crucial for developing analogues with altered DNA sequence preferences and enhanced biological activity. acs.org
Influence of Stereochemistry on this compound Bioactivity
The three-dimensional arrangement of atoms, or stereochemistry, plays a critical role in the bioactivity of this compound and its analogues. acs.orgnih.govresearchgate.net The natural form of this compound possesses a specific stereoconfiguration that is optimal for its interaction with the right-handed helix of DNA.
SAR studies have unequivocally demonstrated that the stereochemistry at the chiral centers within the CPI unit is a key determinant of biological activity. acs.org The natural (+)-enantiomer of this compound is significantly more potent than its unnatural (–)-enantiomer. This is because the natural enantiomer's shape is complementary to the curvature of the DNA minor groove, allowing for precise positioning of the cyclopropane ring for efficient alkylation. Analogues with altered stereochemistry often exhibit dramatically reduced or no biological activity, highlighting the importance of a precise three-dimensional structure for effective DNA recognition and alkylation. acs.orgresearchgate.net
Development and Synthetic Strategies for this compound Analogues
The potent biological activity and unique mechanism of action of this compound have made it a compelling target for total synthesis and the development of synthetic analogues. acs.orgnih.govchemrxiv.orgresearchgate.net The goals of these synthetic efforts are multifaceted, ranging from confirming the structure of the natural product to creating novel compounds with improved therapeutic potential.
Numerous total syntheses of this compound and its family members have been reported, showcasing a variety of innovative synthetic strategies. acs.org These syntheses have not only provided access to the natural products for further biological evaluation but have also enabled the creation of a diverse library of analogues with systematic modifications to the core structure. These synthetic routes often involve complex, multi-step sequences to construct the intricate polycyclic framework and to control the stereochemistry of the molecule. st-andrews.ac.uk
Design and Synthesis of Achiral Analogues and Simplified Pharmacophores
A significant thrust in the synthetic exploration of this compound has been the design and synthesis of simplified analogues. acs.org A key strategy in this area is the development of achiral analogues, which lack the chiral centers of the natural product. The synthesis of achiral molecules is generally less complex and more cost-effective than the synthesis of their chiral counterparts.
Evolution of Cyclopropabenz[e]indole (CBI) and Related this compound Derivatives
The quest for duocarmycin analogues with improved therapeutic profiles has led to significant exploration of the core alkylating motif, known as "segment A". acs.org While this compound naturally contains the cyclopropa[e]pyrroloindole (CPI) system, much of the synthetic effort has centered on the more chemically tractable cyclopropabenz[e]indole (CBI) core. acs.orgresearchgate.net This strategic simplification retains the fundamental DNA alkylating functionality while allowing for more efficient synthetic access and modification. nih.gov
Systematic variations of this core have been crucial in understanding the structure-activity relationships (SAR) that govern DNA association and sequence-selective alkylation. acs.org Research has demonstrated that various heterocyclic systems beyond the native CPI can function as effective "segment A" components. acs.org For instance, cyclopropaindole (CI) has also been investigated as an alkylating unit. researchgate.net The reactivity of these core structures has been shown to follow the general trend of CBI being approximately as reactive as CPI, with both being more reactive than CI. researchgate.net
Further evolution of the CBI framework has involved the introduction of various substituents to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity. researchgate.net These modifications are critical in the ongoing effort to develop duocarmycin analogues with enhanced efficacy and reduced toxicity.
Integration of Novel Heterocyclic Systems in this compound Design
A variety of novel heterocyclic systems have been integrated in place of the native TMI unit. researchgate.net These include simplified mono- and oligoindoles, as well as other non-indole-based heterocycles. researchgate.net For example, achiral analogues of this compound have been developed, such as those incorporating seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) as the DNA alkylating subunits, coupled with the TMI DNA-binding moiety. researchgate.net These compounds, named Tafuramycin A and Tafuramycin B respectively, represent a departure from the traditional chiral core of this compound. researchgate.net
More recently, innovative approaches have introduced entirely new heterocyclic systems for "segment B." One such example is the use of a 3-azetidinyl-propoxy-indole (AZI) unit, which marks the first instance of an azetidine (B1206935) being incorporated into a duocarmycin structure. nih.gov This novel design aimed to evolve the properties of synthetic duocarmycins beyond what is achievable with the classic TMI residue. nih.gov The development of such diverse heterocyclic systems underscores the modularity of duocarmycin design and the continuous search for improved therapeutic agents.
Advanced Solid-Phase Synthesis Methodologies for this compound Analogues
The synthesis of complex molecules like this compound and its analogues has benefited significantly from the advent of advanced solid-phase synthesis (SPS) methodologies. uea.ac.uk This technique offers several advantages over traditional solution-phase synthesis, including the ability to construct large, complex structures in a stepwise manner and simplified purification processes. uea.ac.uk
A key development in this area has been the creation of a this compound alkylating subunit, termed (+)-DSA, which is suitably protected for use in solid-phase peptide synthesis (SPPS). google.comuea.ac.uk This subunit, an amino acid ester, is ideally suited for incorporation into peptide chains. uea.ac.uk The use of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the terminal amine of the DSA subunit is particularly noteworthy, as it allows for milder deprotection conditions, which is crucial for preserving the integrity of the sensitive duocarmycin structure. uea.ac.ukuea.ac.uk
The application of this Fmoc-protected DSA subunit in solid-phase synthesis has enabled the creation of a series of monomeric and extended this compound analogues with various amino acid substituents at the C-terminus. google.comuea.ac.uk This methodology involves attaching the protected DSA unit to a solid support, followed by the sequential addition of amino acids to build a peptide chain. uea.ac.ukuea.ac.uk The ability to generate a library of analogues in this manner facilitates the exploration of structure-activity relationships and the optimization of biological activity. uea.ac.uk The racemic protected DSA subunit can also be separated into its single enantiomers using techniques like supercritical fluid chromatography (SFC), allowing for the synthesis of enantiomerically pure analogues. google.comuea.ac.uk
Strategies for Protecting Group Removal in this compound Synthesis
In the context of solid-phase synthesis of this compound analogues, the Fmoc group is commonly used to protect the terminal amine of the DSA subunit. uea.ac.uk The removal of the Fmoc group is typically achieved under basic conditions, which are mild enough to avoid decomposition of the sensitive this compound structure. uea.ac.ukuea.ac.uk
Another common protecting group used in this compound synthesis is the Boc (tert-butoxycarbonyl) group, often employed to protect secondary amine groups. google.com The removal of the Boc group is generally accomplished under acidic conditions. uea.ac.uk For instance, a solution of trifluoroacetic acid (TFA) is often used for this purpose. google.com The choice of scavenger, such as triisopropylsilane (B1312306) (TIPS), is also important during Boc deprotection to quench the carbocations generated in the process. uea.ac.uk
The deprotection strategy can also be influenced by the nature of other functional groups present in the molecule. For example, in the synthesis of Tafuramycin A, an alternative protection/deprotection strategy was developed to avoid the reduction of a furan (B31954) double bond that occurred during the classical O-benzyl deprotection step. rsc.org This highlights the need for careful planning and optimization of protecting group strategies to ensure the successful synthesis of complex this compound analogues.
Comparative Analysis of this compound within the Duocarmycin Family
This compound is a prominent member of the duocarmycin family of natural products, which also includes compounds like Duocarmycin A, B1, B2, C1, C2, and the related natural product CC-1065. adcreview.commdpi.com These compounds share a common mechanism of action, binding to the minor groove of DNA and causing irreversible alkylation, which ultimately leads to cell death. adcreview.comadcreview.com
A key distinguishing feature of the duocarmycins is their spirocyclopropylhexadienone moiety, which is present in the most active forms of these compounds, such as Duocarmycin A and SA. mdpi.com The halogenated seco-compounds, like Duocarmycin B1, B2, C1, and C2, lack this cyclopropane ring structure but are believed to convert to the active form within cells. mdpi.com
Comparative studies have shown that this compound is exceptionally potent, often exhibiting the highest cytotoxicity among the duocarmycin derivatives. mdpi.com For example, in one study, the IC50 values (the concentration required to inhibit 50% of cell growth) for various duocarmycins were determined, with this compound showing the highest potency. mdpi.com The superior efficacy of this compound has been observed across a wide range of cancer cell lines. mdpi.com
The DNA alkylating subunit of this compound, often referred to as DSA, is considered one of the most potent subunits within the duocarmycin family and is therefore of great interest in the design of new analogues. uea.ac.uk The structural and functional similarities and differences among the members of the duocarmycin family provide a valuable framework for understanding the key determinants of their biological activity and for the rational design of new and improved anticancer agents.
| Compound/Analogue | Core Structure/Key Feature | DNA Binding Moiety |
| This compound | Cyclopropa[e]pyrroloindole (CPI) | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
| CBI-TMI | Cyclopropabenz[e]indole (CBI) | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
| Tafuramycin A | seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
| Tafuramycin B | seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
| AZI-containing Analogue | Cyclopropabenz[e]indole (CBI) | 3-azetidinyl-propoxy-indole (AZI) |
| CC-1065 | Dimeric "segment B" | Dimeric indole structure |
| Duocarmycin A | Spirocyclopropylhexadienone | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
| Duocarmycin B1, B2, C1, C2 | Halogenated seco-compounds | 5,6,7-trimethoxyindole-2-carboxylate (TMI) |
Molecular and Cellular Mechanisms of Duocarmycin Sa Action
Duocarmycin SA-DNA Interaction and Alkylation Chemistry
The biological activity of this compound is intrinsically linked to its ability to bind to DNA and chemically modify it through alkylation. incanthera.comaacrjournals.org This process is highly specific, targeting particular sites within the DNA structure and proceeding through a unique activation mechanism.
Specificity of Minor Groove Binding by this compound
This compound exhibits a strong preference for binding within the minor groove of the DNA double helix. creative-biolabs.commdpi.com The molecule's distinct, curved shape allows it to fit snugly into the narrow, AT-rich regions of the minor groove, maximizing van der Waals interactions and contributing to its binding selectivity. mdpi.comnih.gov This shape-selective recognition is a critical first step in its mechanism of action, positioning the reactive part of the molecule for the subsequent alkylation reaction. mdpi.comnih.gov The DNA-binding unit of the duocarmycin molecule dictates this specificity. researchgate.netmdpi.com
This compound's Sequence-Selective Adenine (B156593) N3 Alkylation
Once positioned within the minor groove, this compound selectively alkylates the N3 position of adenine bases. researchgate.netmdpi.com This is a notable feature, as many other alkylating agents target guanine (B1146940) residues. mdpi.com The preference for adenine is highly sequence-dependent, with this compound favoring AT-rich sequences. mdpi.comaacrjournals.org High-affinity consensus sequences for duocarmycins include 5′-(A/TAAA)-3′ and 5′-(A/TTTAPu)-3′. aacrjournals.org This sequence selectivity is primarily driven by the initial non-covalent binding affinity of the molecule for these specific DNA regions. nih.gov
Formation of Covalent this compound-DNA Adducts
The alkylation reaction results in the formation of a stable, covalent bond between the this compound molecule and the adenine base, creating a this compound-DNA adduct. mdpi.commdpi.com This irreversible modification significantly distorts the DNA architecture. creative-biolabs.commdpi.com The formation of these adducts is the primary lesion induced by this compound and is central to its cytotoxic effects. mdpi.comnih.gov The reaction involves a nucleophilic attack from the N3 of adenine on the cyclopropane (B1198618) ring of the this compound molecule. mdpi.com
DNA-Catalyzed Activation Mechanisms of this compound Alkylation
A unique aspect of this compound's activity is that its alkylating potential is significantly enhanced upon binding to DNA. nih.govnih.gov The molecule itself is relatively stable and less reactive in solution. nih.gov However, the binding-induced conformational change in this compound, specifically a twist in the linking amide, disrupts the vinylogous amide stabilization of the alkylating subunit. acs.orgacs.org This "shape-dependent catalysis" activates the cyclopropane ring, making it more susceptible to nucleophilic attack by adenine. nih.govacs.org This target-based activation ensures that the potent alkylating activity is localized at the DNA target, minimizing off-target reactions. nih.gov
Analysis of Reversible DNA Alkylating Activity of this compound
Studies have shown that the DNA alkylation by duocarmycins can be reversible. aacrjournals.orgoup.com Intact drug molecules can be regenerated from the covalent DNA adducts in neutral aqueous solutions. oup.comnih.govnih.govoup.com The rate and efficiency of this reversal are dependent on the specific chemical structure of the duocarmycin analogue. nih.govnih.govoup.com This reversibility is thought to allow the drug to "walk" along the DNA strand until it finds an optimal high-affinity sequence for more stable alkylation. aacrjournals.org The reversibility of the DNA-drug adducts may also play a role in the selective cytotoxicity of these agents against tumor cells. oup.com
Cellular Responses to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a variety of cellular responses, primarily centered around the DNA damage response pathways. nih.govaacrjournals.org These responses ultimately determine the fate of the cell.
The alkylation of DNA by this compound leads to the activation of DNA damage recognition and repair pathways. nih.gov The stable and bulky nature of the adducts, however, often proves to be a lethal form of DNA damage, particularly for rapidly dividing cancer cells which may have compromised DNA repair mechanisms. nih.govnih.gov This leads to the inhibition of critical cellular processes like DNA replication and transcription. mdpi.com
Cells with DNA damage can activate cell cycle checkpoints, leading to arrest in the G1 or G2 phases to allow time for DNA repair. nih.gov this compound has been shown to induce a G2/M phase cell cycle arrest in various cancer cell lines. nih.govnih.govresearchgate.net If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. creative-biolabs.comnih.gov this compound is a potent inducer of apoptosis. nih.govmedchemexpress.com
Interestingly, cellular proteins have been identified that recognize this compound-DNA adducts. One such protein, named duocarmycin-DNA adduct recognizing protein (DARP), binds with increased affinity to DNA damaged by duocarmycin. aacrjournals.orgnih.gov The interaction of such proteins with the drug-DNA adducts may play a role in modulating the drug's cytotoxic activity and the subsequent cellular responses. aacrjournals.org
Below is a table summarizing the cellular responses to this compound-induced DNA damage:
| Cellular Process | Effect of this compound | Research Findings |
| DNA Damage Response | Activation of DNA damage recognition and repair pathways. nih.gov | The stability of the adducts often leads to lethal DNA damage, especially in cancer cells with faulty repair mechanisms. nih.gov |
| Cell Cycle | Induction of cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.govresearchgate.net | This arrest prevents cells with damaged DNA from proceeding through mitosis. nih.gov |
| Apoptosis | Potent induction of programmed cell death. nih.govmedchemexpress.com | This is a primary mechanism of cell killing by this compound. nih.gov |
| Protein Recognition | Specific proteins, like DARP, recognize and bind to this compound-DNA adducts. aacrjournals.orgnih.gov | This interaction may influence the drug's cytotoxicity. aacrjournals.org |
Inhibition of DNA Replication and Transcription by this compound
This compound belongs to a class of DNA-interactive agents that selectively alkylate the minor groove of duplex DNA. mdpi.comnih.gov This mechanism involves the formation of a covalent bond between the drug and the N3 position of adenine residues, particularly within AT-rich sequences. researchgate.netmdpi.com This alkylation process disrupts the normal architecture of the DNA helix. nih.govresearchgate.net The formation of these stable DNA adducts physically obstructs the progression of DNA polymerase and RNA polymerase along the DNA template, thereby inhibiting both DNA replication and transcription. nih.govresearchgate.netnih.gov This disruption of fundamental cellular processes is a key contributor to the potent cytotoxicity of this compound. nih.gov
Induction of DNA Double-Strand Breaks (DSBs) by this compound
The interaction of this compound with DNA leads to the formation of DNA adducts, which are recognized by the cell as a form of damage. mdpi.com The cellular processes attempting to repair these adducts can lead to the creation of DNA double-strand breaks (DSBs). researchgate.netnih.gov Studies in acute myeloid leukemia (AML) cell lines, such as Molm-14 and HL-60, have demonstrated that treatment with picomolar concentrations of DSA results in a significant increase in the formation of γ-H2AX foci, a well-established marker for DSBs. mdpi.comresearchgate.netnih.gov The induction of these DSBs is a critical event that triggers downstream cellular responses, including cell cycle arrest and apoptosis. mdpi.comresearchgate.netnih.gov
Activation of DNA Damage Recognition and Repair Pathways by this compound
The formation of DSA-induced DNA adducts and subsequent DSBs triggers a cascade of cellular DNA damage recognition and repair pathways. mdpi.commdpi.com The cell's machinery for maintaining genomic integrity, including pathways like nucleotide excision repair (NER), is activated in response to this damage. aacrjournals.orgaacrjournals.org However, the nature of the DNA lesions caused by duocarmycins can often overwhelm or evade these repair mechanisms, particularly in rapidly dividing cancer cells which may already have compromised DNA repair capabilities. mdpi.com While NER has been implicated in the repair of adducts from similar compounds, base excision repair (BER) does not appear to be a primary response. aacrjournals.org The cell's ability to recognize and attempt to repair these adducts is a critical factor in determining its ultimate fate. aacrjournals.org
This compound-Mediated Cell Cycle Perturbations and Arrest
A significant consequence of the DNA damage induced by this compound is the perturbation of the cell cycle. mdpi.comnih.gov In response to DNA damage, checkpoint pathways are activated to halt cell cycle progression, allowing time for repair. mdpi.com Treatment with DSA has been shown to cause a significant arrest of cells in the G2/M phase of the cell cycle in various cancer cell lines, including AML and glioblastoma. mdpi.comresearchgate.netnih.govmdpi.com For instance, in AML cell lines Molm-14 and HL-60, DSA treatment led to a dose-dependent increase in the percentage of cells in the G2/M phase. researchgate.netnih.gov Similarly, in glioblastoma cell lines T98G and LN18, treatment with a seco-analog of DSA resulted in a significant arrest in the S and G2/M phases. mdpi.comresearchgate.net This cell cycle arrest prevents the propagation of damaged DNA to daughter cells and can ultimately lead to cell death if the damage is irreparable. mdpi.com
Apoptosis Induction Pathways Triggered by this compound
When DNA damage is too severe to be repaired, this compound triggers programmed cell death, or apoptosis. nih.govaacrjournals.org In AML cells, DSA has been shown to increase apoptosis in a dose-dependent manner. researchgate.netnih.govaacrjournals.org This is evidenced by an increase in the sub-G0 cell population and positive Annexin V staining. nih.gov Both intrinsic and extrinsic apoptotic pathways can be activated. The intrinsic pathway, often initiated by mitochondrial stress, involves the activation of caspases such as caspase-9 and caspase-3. sigmaaldrich.comresearchgate.net Studies have shown that DSA can induce the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, key events in the execution phase of apoptosis. researchgate.net In some contexts, DSA has been observed to activate both apoptotic and necrotic cell death pathways. medchemexpress.com
Proteomic Analysis of this compound-Induced Cellular Dysregulation (e.g., Senescence-Related Proteins)
Proteomic analyses of cells treated with duocarmycin analogs have provided insights into the broader cellular response to the induced damage. In studies involving a seco-analog of DSA (seco-DSA) on glioblastoma cell lines, proteomic analysis revealed the dysregulation of proteins involved in several key cellular processes. mdpi.comresearchgate.netnih.gov These include proteins associated with senescence, apoptosis, and DNA repair. mdpi.comresearchgate.netnih.gov The alteration of these protein profiles suggests that a major mechanism of action for these compounds is the induction of cellular arrest, which can manifest as either apoptosis or a state of cellular senescence. researchgate.netresearchgate.net The full proteomic dataset from these studies is available for further exploration under the ProteomeXchange identifier PXD061023. nih.govproteomexchange.org
Transcriptomic Analysis of Gene Regulation by this compound (e.g., DNA Repair, G2M Checkpoint, Apoptosis Genes)
Transcriptomic analysis, through methods like RNA sequencing, has been instrumental in elucidating the gene expression changes induced by this compound. researchgate.netnih.gov In AML cell lines treated with DSA, RNA sequencing revealed differential expression of a multitude of genes. mdpi.com Specifically, genes associated with DNA repair, the G2/M checkpoint, and apoptosis were significantly regulated. mdpi.comresearchgate.netnih.gov For example, in Molm-14 and HL-60 cells, DSA treatment led to the upregulation and downregulation of hundreds of genes. mdpi.com Further analysis of these differentially expressed genes identified pathways such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ) as being affected. mdpi.com Additionally, transcriptomic studies have highlighted the upregulation of mitochondrial-associated genes that play a role in apoptosis, such as MT-ATP6, MT-CO2, and MT-ND5. researcher.lifeaacrjournals.org These findings from transcriptomic analyses provide a genetic-level confirmation of the cellular processes observed through other experimental methods. aacrjournals.orgashpublications.orgresearchgate.net
Preclinical Efficacy and Therapeutic Potential of Duocarmycin Sa
In Vitro Cytotoxicity and Potency of Duocarmycin SA in Cancer Cell Lines
This compound and its prodrug, seco-duocarmycin SA (seco-DSA), have demonstrated remarkable potency at picomolar concentrations across a variety of cancer cell lines. mdpi.commdpi.com Seco-DSA serves as a precursor that converts to the active DSA form in situ. mdpi.commdpi.com
Broad-Spectrum Efficacy across Diverse Cancer Cell Types (e.g., AML, Glioblastoma, HeLa S3)
The cytotoxic effects of this compound are not limited to a single type of cancer. Research has shown its efficacy across a broad spectrum of cancer cell lines, highlighting its potential for wide-ranging therapeutic applications.
Acute Myeloid Leukemia (AML): In human AML cell lines such as Molm-14 and HL-60, this compound has been shown to reduce proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. mdpi.comresearcher.lifeaai.org
Glioblastoma: this compound and seco-DSA have shown significant potency in glioblastoma multiforme (GBM) cell lines, which are known for their resistance to conventional therapies. nih.govmdpi.com Studies on cell lines like T98G and LN18 have demonstrated the potent cytotoxic effects of these compounds. mdpi.com
HeLa S3: The human cervical cancer cell line, HeLa S3, has also been used to evaluate the in vitro anticellular activity of this compound and its derivatives. nih.govnih.govnih.gov Notably, DSA exhibited the highest potency in HeLa S3 cells compared to its derivatives, with an IC50 of 0.00069 nM. nih.gov
Characterization of Concentration-Dependent Cytotoxicity Profiles
The cytotoxicity of this compound is directly related to its concentration. This dose-dependent relationship is a critical aspect of its preclinical evaluation.
In various cancer cell lines, including AML and glioblastoma, this compound and seco-DSA induce a concentration-dependent decrease in cell viability and proliferation. mdpi.comresearcher.lifeaai.org For instance, in U-138 MG glioblastoma cells, DSA caused a significant, concentration-dependent reduction in cell viability. nih.gov Similarly, in AML cell lines, picomolar concentrations of DSA were sufficient to significantly decrease cell viability. researchgate.net
The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for this compound are consistently in the picomolar to low nanomolar range across different cancer cell lines, underscoring its extreme potency. mdpi.commedchemexpress.com
Table 1: In Vitro IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| L1210 (mouse leukemia) | This compound | 10 pM | medchemexpress.com |
| U-138 MG (glioblastoma) | This compound | 0.4 nM | nih.gov |
| Molm-14 (AML) | This compound | 11.12 pM | mdpi.com |
| HL-60 (AML) | This compound | 112.7 pM | mdpi.com |
| HeLa S3 (cervical cancer) | This compound | 0.00069 nM | nih.gov |
| T98G (glioblastoma) | seco-Duocarmycin SA | Not specified | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Elucidation of Time-Dependent Cellular Effects of this compound
The cytotoxic effects of this compound also manifest in a time-dependent manner. In glioblastoma cell lines, treatment with seco-DSA led to a significant decrease in cell viability as early as 2 hours, with the maximum effect observed around 8 hours. mdpi.comresearchgate.net Similarly, in AML cells, this compound was shown to induce apoptosis in a time-dependent manner. researcher.life This rapid and sustained cellular response contributes to its potent antitumor activity.
In Vivo Antitumor Activity of this compound Derivatives
The promising in vitro results have led to the evaluation of this compound derivatives in in vivo preclinical models. N,N-dialkylcarbamoyl derivatives of this compound have demonstrated good in vivo antitumor activities, in some cases superior to the native compound, against murine sarcoma 180 in mice. nih.gov Furthermore, an antibody-drug conjugate (ADC) utilizing this compound, PCMC1D3-DCM, effectively delayed the growth of xenograft tumors in mouse models with a single dose. nih.gov These findings suggest that with appropriate modifications and delivery strategies, the potent cytotoxicity of this compound can be translated into effective antitumor activity in a living organism.
Combinatorial Research Strategies Involving this compound
Assessment of Synergistic Effects with Established Anticancer Agents
Studies have shown that this compound can act synergistically with other established anticancer agents. For example, in AML cells, combining this compound with doxorubicin (B1662922) or etoposide (B1684455) resulted in a significant reduction in cell viability and lowered the IC50 concentrations of these conventional drugs. researchgate.net Additionally, this compound has been shown to sensitize glioblastoma cells to proton radiation, suggesting a potential role as a radiosensitizer. nih.gov The combination of a HER2-targeting duocarmycin-based ADC with ATR inhibitors also demonstrated strong synergistic effects in both in vitro and in vivo models. tu-darmstadt.de These combinatorial strategies hold promise for developing more effective cancer therapies with potentially reduced side effects. nih.govresearchgate.net
This compound as a Radiosensitizing Agent for Radio-Resistant Cells
This compound (DSA) has demonstrated significant potential as a radiosensitizing agent, particularly for cancer cells that exhibit resistance to radiation therapy. mdpi.comnih.gov The mechanism behind this sensitization lies in its ability to arrest cells in the G2 phase of the cell cycle, which is the phase most sensitive to the cytotoxic effects of radiation. mdpi.comnih.gov This synergistic effect suggests that administering this compound prior to radiation could substantially increase the efficacy of the radiation treatment. mdpi.comnih.gov Such a combined therapeutic strategy holds promise for overcoming tumor heterogeneity by effectively targeting different cell populations within a tumor. mdpi.comnih.gov
In preclinical studies involving glioblastoma multiforme (GBM), a notoriously radio-resistant brain tumor, this compound has been shown to sensitize GBM cells to proton radiation. nih.gov Research on the U-138 human GBM cell line revealed that even sub-nanomolar concentrations of DSA could significantly enhance the cells' sensitivity to proton irradiation. nih.gov This increased sensitivity was observed through various assays, including those measuring cell viability, apoptosis, necrosis, and clonogenic survival. nih.gov Specifically, DSA concentrations as low as 0.001 nM were found to have a synergistic cytotoxic effect when combined with proton radiation in vitro. nih.gov This suggests a potential new therapeutic avenue for treating aggressive and resistant cancers like GBM. nih.gov
Further studies on acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60, have also highlighted the potent cytotoxic effects of DSA. mdpi.com The compound was found to be effective in the picomolar range, inducing DNA double-strand breaks and causing cell cycle arrest at the G2/M phase. mdpi.com This disruption of the cell cycle and induction of DNA damage ultimately leads to reduced proliferation and increased apoptosis in AML cells. mdpi.com
The following table summarizes the key findings from preclinical studies on the radiosensitizing effects of this compound:
| Cell Line | Cancer Type | Key Findings |
| U-138 | Glioblastoma Multiforme (GBM) | DSA at 0.001 nM significantly sensitized cells to proton irradiation, demonstrating synergistic cytotoxicity. nih.gov |
| Molm-14 | Acute Myeloid Leukemia (AML) | Showed high sensitivity to DSA with an IC50 value of 11.12 pM. mdpi.com |
| HL-60 | Acute Myeloid Leukemia (AML) | Demonstrated sensitivity to DSA with an IC50 value of 112.7 pM. mdpi.com |
Efficacy of this compound in Multi-Drug Resistant (MDR) Models
Duocarmycins, including this compound, have shown notable activity in various multi-drug resistant (MDR) cancer models. creative-biolabs.comadcreview.com Their high potency, often in the low picomolar range, makes them particularly suitable for antibody-drug conjugates (ADCs) designed to maximize cell-killing efficacy. creative-biolabs.comadcreview.com A significant advantage of duocarmycins is their ability to remain effective against tumor cells that have developed resistance to other drug classes, such as those expressing the P-glycoprotein (P-gp) efflux pump. adcreview.com This circumvention of common resistance mechanisms is a critical attribute for agents used in prolonged cancer treatment protocols. adcreview.com
The cytotoxic mechanism of this compound involves the irreversible alkylation of DNA, which disrupts the nucleic acid architecture and leads to cell death. adcreview.com This mode of action is effective at any phase of the cell cycle, contrasting with agents like tubulin binders that are only effective during mitosis. adcreview.com This broader window of activity may contribute to their enhanced efficacy in killing tumor cells, especially in solid tumors. adcreview.com
Preclinical evaluations of seco-duocarmycin SA (seco-DSA), a precursor to DSA, in aggressive glioblastoma cell lines have further underscored its potential. ebi.ac.uk Studies using colony formation assays revealed that seco-DSA exhibits potent activity. ebi.ac.uk In mouse xenograft models of cancer, an anti-MET antibody-drug conjugate of this compound (PCMC1D3-DCM) effectively delayed tumor growth. nih.gov
The table below presents data on the efficacy of this compound and its derivatives in different cancer models:
| Compound/ADC | Cancer Model | Efficacy Highlights |
| This compound | Multi-Drug Resistant (MDR) Models | Demonstrates activity in various MDR models and is effective against cells expressing the P-gp efflux pump. creative-biolabs.comadcreview.com |
| seco-Duocarmycin SA | Glioblastoma Cell Lines (T98G, LN18) | Exhibits remarkable potential with low IC50 values in colony formation assays. ebi.ac.ukresearchgate.net |
| PCMC1D3-DCM | Mouse Xenograft Tumor Models | A single dose effectively delayed xenograft tumor growth for up to two weeks. nih.gov |
Advanced Strategies for Targeted Delivery of Duocarmycin Sa
Prodrug Design and Activation Mechanisms for Duocarmycin SA
The prodrug approach is a cornerstone of targeted this compound therapy. A prodrug is an inactive or significantly less active precursor of a drug that is converted into its active form within the body, ideally at the target site. For this compound, this involves chemically modifying the molecule to mask its pharmacophore, rendering it inert until it reaches the tumor. nih.gov The activation is triggered by specific physiological or metabolic conditions that are unique to the tumor microenvironment. benthamdirect.com
The design of these prodrugs often focuses on masking the phenolic hydroxyl group of the seco-form of the duocarmycin. This modification prevents the spontaneous spirocyclization that generates the highly reactive cyclopropane (B1198618) warhead responsible for DNA alkylation. nih.govnih.gov Once the masking group is cleaved at the tumor site, the active seco-duocarmycin is released, undergoes cyclization, and exerts its cytotoxic effect. nih.gov Various activation strategies have been explored, leveraging enzymes, hypoxia, and other distinctive features of cancer tissue. chemrxiv.org
Seco-Duocarmycin SA (seco-DSA) is the direct, biologically inactive precursor to the active this compound (DSA). mdpi.com It serves as an ideal foundation for prodrug design because it can be chemically modified to prevent its conversion into the active form. Seco-DSA itself is converted in situ to DSA and demonstrates identical DNA alkylation efficiency. mdpi.com The key structural feature of seco-DSA that allows for this is a phenolic functional group which, when unmasked, triggers a spontaneous cyclization to form the active cyclopropane ring of DSA. nih.govmdpi.com
By attaching a protecting group to this phenol, the cyclization is inhibited, effectively creating a stable, nontoxic prodrug. nih.gov This strategy improves the stability of the compound for administration and prevents premature activation in the bloodstream. mdpi.com The potency of seco-DSA makes it a highly attractive candidate for integration into targeted therapies like antibody-drug conjugates (ADCs), where it can be delivered specifically to cancer cells before being activated. mdpi.com
The tumor microenvironment (TME) possesses unique characteristics that distinguish it from normal tissue, such as altered pH, hypoxia, and the overexpression of specific enzymes like proteases. nih.gov These features provide valuable triggers for the site-specific activation of this compound prodrugs.
One approach involves designing prodrugs that are activated by proteases highly expressed in the TME. For example, legumain, an asparaginyl endopeptidase, is often overexpressed by various cells within solid tumors and is functional in the acidic TME. nih.gov Researchers have designed cell-impermeable this compound prodrugs that are cleaved and activated by such extracellular proteases, releasing the active drug directly at the tumor site. nih.gov Another strategy targets senescent cells, which are characterized by elevated levels of senescence-associated β-galactosidase (SA-β-gal) activity. A this compound prodrug was modified with a galactose group, which is cleaved by SA-β-gal, leading to the targeted elimination of these cells. mdpi.com
Enzyme-directed prodrug therapies are two-step strategies designed to achieve high selectivity. benthamdirect.comnih.gov
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) : This approach involves administering an antibody-enzyme conjugate that binds to a tumor-specific antigen. wikipedia.org After the conjugate has localized at the tumor and cleared from circulation, a nontoxic this compound prodrug is administered. The enzyme at the tumor site then converts the prodrug into its highly cytotoxic form. wikipedia.orgebrary.net
Gene-Directed Enzyme Prodrug Therapy (GDEPT) : In this variation, a gene encoding a non-human enzyme is delivered specifically to tumor cells (e.g., via a viral vector), where it is expressed. wikipedia.org The subsequent administration of a this compound prodrug results in its activation only within the gene-modified cancer cells. benthamdirect.com
A key area of research for these therapies has been the development of glycosidic prodrugs of duocarmycin derivatives. benthamdirect.comchemrxiv.org In these designs, the critical phenol group of the seco-duocarmycin is masked with an O-linked glycosidic group. researchgate.net This renders the molecule inactive until the glycosidic bond is cleaved by a specific glycosidase enzyme delivered via ADEPT or expressed through GDEPT. researchgate.net This strategy has shown a remarkable therapeutic window in preclinical models. benthamdirect.com
Solid tumors often contain regions of low oxygen concentration, or hypoxia, which is a rare condition in healthy tissues. nih.govrsc.org This hypoxic environment is characterized by a higher concentration of reducing nucleophiles, such as thiols, which can be exploited to activate prodrugs. nih.govnih.gov
Reductively activated this compound prodrugs are designed to be stable under normal oxygen levels but are cleaved under hypoxic conditions to release the active cytotoxin. nih.gov One major class of these prodrugs involves N-acyl O-aminophenol derivatives of seco-analogues like seco-CBI-indole2. nih.gov These compounds contain a weak N-O bond that is susceptible to nucleophilic cleavage by reducing agents present in the hypoxic TME. nih.govnih.gov Another design involves nitro-seco-CBI analogues, where a nitro group is irreversibly reduced in hypoxic conditions to an amine, which then triggers the cyclization to the active DNA alkylator. chemrxiv.org Studies have shown that these prodrugs can approach the potency and even exceed the efficacy of the parent drug in vivo, suggesting a targeted or controlled release. nih.govnih.gov
Table 1: Comparison of Reductively Activated Duocarmycin Prodrug Strategies
| Prodrug Class | Activation Mechanism | Key Structural Feature | Target Environment |
| N-acyl O-aminophenol derivatives | Nucleophilic cleavage by reducing agents (e.g., thiols) | Weak N-O bond | Hypoxic Tumors |
| Nitro-seco-CBI analogues | Irreversible reduction of a nitro group to an amine | Nitroaryl group | Hypoxic Tumors |
Cytochrome P450 (CYP) enzymes are a family of proteins involved in metabolism. Certain CYP isoforms, such as CYP1A1 and CYP2W1, are overexpressed in specific types of cancer cells compared to normal tissues, making them attractive targets for site-specific prodrug activation. nih.govnih.govbradford.ac.uk
Researchers have re-engineered the duocarmycin scaffold to create prodrugs that are selectively metabolized and activated by these tumor-associated CYP enzymes. nih.govnih.govresearchgate.net The activation mechanism involves a site-specific hydroxylation of the prodrug by the CYP enzyme. nih.gov This hydroxylation unmasks the phenol group, leading to the spontaneous spirocyclization that generates the active, DNA-alkylating form of the drug. nih.gov The clinical utility of this approach depends on the selective expression of the target CYP enzyme in the tumor tissue and the selectivity of the prodrug for that specific enzyme isoform. nih.gov By studying the molecular interactions between different duocarmycin prodrug stereoisomers (e.g., ICT2700) and CYP enzymes, researchers can refine the prodrug design to favor selective bioactivation by a single CYP isoform, further enhancing tumor specificity. nih.govnih.gov
Antibody-Drug Conjugate (ADC) Platform Development Utilizing this compound
The development of antibody-drug conjugates (ADCs) represents a promising frontier in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This compound and its analogues have emerged as a compelling class of payloads for these platforms due to their distinct mechanism of action and high potency. creative-diagnostics.comacs.org Over 15 duocarmycin-based ADCs have undergone preclinical evaluation, with some, like SYD985, advancing to clinical trials, underscoring their therapeutic potential. creative-diagnostics.comnih.gov
This compound as a Potent Cytotoxic Payload for ADCs
Duocarmycins, originally isolated from Streptomyces bacteria, are a class of DNA minor groove binding agents that exert their cytotoxic effects through DNA alkylation. creative-diagnostics.comaacrjournals.org Unlike many chemotherapeutic agents that target guanine (B1146940), duocarmycins selectively alkylate the N3 position of adenine (B156593), leading to irreversible DNA damage and subsequent cell death. creative-diagnostics.comacs.org This unique mechanism of action makes them effective against both dividing and non-dividing tumor cells, a significant advantage in cancer therapy. creative-diagnostics.comnih.gov
The extreme cytotoxicity of duocarmycins allows for the development of highly potent ADCs. creative-diagnostics.com Their ability to be effective at very low concentrations makes them ideal payloads, as this can minimize systemic toxicity while maximizing the anti-tumor effect. creative-diagnostics.com Furthermore, duocarmycin analogues have demonstrated efficacy against cancer cells that are resistant to other drugs, as they are not readily expelled by multidrug resistance pumps. creative-diagnostics.com This property suggests their potential utility in treating refractory cancers. The intrinsic potency of this compound is a key driver for its incorporation into ADC platforms, offering a powerful tool to combat various malignancies. researchgate.net
Advanced Linker Technologies in this compound-Based ADCs (e.g., Cleavable, Self-Immolating Linkers)
The linker component of an ADC is critical, as it connects the antibody to the cytotoxic payload and influences the stability and release of the drug. In the context of this compound-based ADCs, both cleavable and non-cleavable linkers have been successfully employed. creative-diagnostics.com Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell. creativepegworks.com
A prominent example of a cleavable linker used with duocarmycin payloads is the valine-citrulline (vc) dipeptide linker. researchgate.netunirioja.es This linker is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. aacrjournals.orgunirioja.es Upon cleavage of the dipeptide, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often utilized. unirioja.esresearchgate.netsigutlabs.com This spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active duocarmycin drug. researchgate.netsigutlabs.com This multi-step release mechanism ensures that the highly potent payload is liberated specifically at the target site, enhancing the therapeutic window of the ADC. creativepegworks.comgoogle.com The design of these advanced linker systems is crucial for the successful and targeted delivery of this compound.
Design of Tumor Antigen-Targeted this compound ADCs (e.g., HER2, MET, T-antigen)
The specificity of an ADC is determined by the monoclonal antibody component, which is designed to recognize and bind to a specific tumor-associated antigen on the surface of cancer cells. Several this compound-based ADCs have been developed to target a range of these antigens.
HER2 (Human Epidermal Growth Factor Receptor 2): The HER2 receptor is overexpressed in a significant portion of breast cancers and other solid tumors. nih.gov SYD985 (trastuzumab duocarmazine) is a notable example of a HER2-targeting ADC that utilizes a duocarmycin payload. tu-darmstadt.denih.gov It is composed of the anti-HER2 antibody trastuzumab linked to a duocarmycin analogue. aacrjournals.orgnih.gov Preclinical studies have demonstrated the potent anti-tumor activity of SYD985 in HER2-expressing cancer models. aacrjournals.orgnih.govmdpi.com
MET (Mesenchymal-Epithelial Transition Factor): The MET receptor tyrosine kinase is another attractive target for ADC development due to its role in tumor growth and metastasis. An ADC named PCMC1D3-DCM has been developed, which consists of an anti-MET antibody conjugated to this compound. nih.gov This ADC is designed to target cancers that aberrantly express the MET receptor. nih.gov
The design of these ADCs involves the careful selection of a tumor antigen that is highly expressed on cancer cells with limited expression on healthy tissues to minimize off-target toxicity. creative-diagnostics.com
Preclinical Evaluation and Efficacy of this compound-Based ADCs (e.g., SYD985, PCMC1D3-DCM)
The preclinical evaluation of this compound-based ADCs has provided strong evidence for their potential as effective cancer therapies.
SYD985 (Trastuzumab duocarmazine): Extensive preclinical studies have been conducted on SYD985. In vitro cytotoxicity assays have shown that SYD985 is highly potent against HER2-expressing cell lines, including those with low HER2 expression where it was found to be 3- to 50-fold more potent than T-DM1 (ado-trastuzumab emtansine). nih.govascopubs.org In vivo studies using patient-derived xenograft (PDX) models of breast cancer demonstrated that SYD985 is highly active in tumors with high (3+), moderate (2+), and low (1+) HER2 expression, whereas T-DM1 was only significantly active in HER2 3+ models. nih.gov The predecessor to SYD985, SYD983, also showed dose-dependent tumor growth reduction in a BT-474 mouse xenograft model. aacrjournals.orgnih.gov
| ADC | Target | Payload | Key Preclinical Findings |
| SYD985 | HER2 | Duocarmycin analogue (vc-seco-DUBA) | - Highly potent in HER2 3+, 2+, and 1+ breast cancer PDX models. nih.gov- 3- to 50-fold more potent than T-DM1 in low HER2-expressing cell lines. nih.gov- Demonstrates significant bystander killing effect. nih.gov |
| PCMC1D3-DCM | MET | This compound | - Effectively delayed xenograft tumor growth for up to two weeks after a single dose. nih.gov- Tumoristatic concentration calculated to be around 2 mg/kg body weight. nih.gov |
PCMC1D3-DCM: Preclinical evaluation of the anti-MET ADC, PCMC1D3-DCM, in mouse xenograft tumor models has also shown promising results. A single dose of this ADC was effective in delaying tumor growth for up to two weeks without signs of regrowth. nih.gov The tumoristatic concentration, which is the minimal dose required to balance tumor growth and inhibition, was determined to be approximately 2 mg/kg body weight. nih.gov These findings support the further development of this MET-targeted this compound-based ADC.
Exploration of Bystander Effect in this compound-Based ADCs
The "bystander effect" is a phenomenon where an ADC can kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells. nih.govnih.govbiochempeg.com This is a particularly important property for treating heterogeneous tumors where not all cells express the target antigen. researchgate.net The bystander effect is largely dependent on the ability of the released payload to diffuse across cell membranes. researchgate.net
This compound-based ADCs, particularly those with cleavable linkers like SYD985, have been shown to exhibit a significant bystander effect. nih.gov Once the duocarmycin payload is released within the target cell, its properties allow it to permeate the cell membrane and affect neighboring cells. nih.govresearchgate.net In vitro studies have demonstrated that SYD985 can efficiently induce bystander killing in HER2-negative cells when they are co-cultured with HER2-positive cells. nih.gov This capability is a key advantage of duocarmycin-based ADCs and may contribute to their enhanced efficacy in solid tumors with heterogeneous antigen expression. nih.govmdpi.com
Nanoparticle-Based Drug Delivery Systems for this compound
Nanoparticles are being increasingly explored as versatile platforms for the targeted delivery of therapeutic agents, including highly potent compounds like this compound. mdpi.commit.edu These systems can improve the solubility, stability, and pharmacokinetic profile of drugs. ecancer.org Polymeric nanoparticles, liposomes, and other nanoformulations can be engineered to encapsulate or be conjugated with this compound. ecancer.orgyoutube.com
The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or folate, to direct them to specific tumor cells, thereby enhancing their therapeutic efficacy and reducing systemic toxicity. mdpi.comecancer.org This targeted approach allows for the selective delivery of this compound to the tumor site. nih.govmdpi.com While the application of nanoparticle-based delivery systems specifically for this compound is an area of ongoing research, the principles of nanoparticle drug delivery hold significant promise for optimizing the therapeutic potential of this potent cytotoxic agent. ecancer.org
Exosome-Mediated Delivery Strategies for Enhanced Tumor Targeting (e.g., Glioblastoma)
Exosomes, which are cell-derived nanovesicles, have emerged as promising natural carriers for therapeutic agents due to their biocompatibility, ability to cross biological barriers, and potential for targeted delivery. Their small size allows them to penetrate deep into tissues, a significant advantage in treating infiltrative tumors like glioblastoma.
Recent research has highlighted the potential of utilizing exosomes for the delivery of highly potent anticancer agents to brain tumors. Studies suggest that exosomes can cross the blood-brain barrier, making them a viable vehicle for transporting drugs like seco-duocarmycin SA (seco-DSA) to glioblastoma cells. nih.gov The clinical application of duocarmycins has been historically limited by severe side effects such as hepatotoxicity and myelotoxicity. nih.gov Encapsulating these potent agents within exosomes could mitigate these toxicities. nih.gov
While direct experimental studies on this compound-loaded exosomes for glioblastoma are in early stages of consideration, the successful delivery of other chemotherapeutics to glioma cells using exosomes provides a strong proof-of-concept. For instance, doxorubicin-loaded exosomes have been shown to inhibit the proliferation of glioma cells. researchgate.net Researchers have developed microfluidic devices to improve the loading efficiency of drugs like doxorubicin (B1662922) into exosomes derived from glioma cells, demonstrating the feasibility of this approach. researchgate.net Furthermore, the use of autologous exosomes (derived from the patient's own cells) could enhance the "homing" effect, leading to more efficient drug delivery to the parent glioma cells. researchgate.net
The therapeutic potential of exosome-mediated delivery for glioblastoma has also been explored with other drugs. For example, paclitaxel-loaded, macrophage-derived exosomes have been used to treat multidrug-resistant cancers. jbums.org In the context of glioblastoma, mesenchymal stem cell-derived exosomes have been used to deliver synthetic microRNA mimics to inhibit tumor cell migration and self-renewal. mdpi.com
The table below summarizes key findings from studies on exosome-mediated drug delivery to glioblastoma, underscoring the potential of this strategy for this compound.
| Drug Delivered | Exosome Source | Key Findings | Reference |
| Doxorubicin | Glioma stem-like cells (SF7761) and U251 glioma cells | Loading efficiency of up to 31.98% was achieved using a microfluidic device. DOX-loaded exosomes inhibited parent glioma cell proliferation more effectively than heterologous cells. | researchgate.net |
| Doxorubicin | Endothelial cells | Nanoparticles coated with endothelial cell-derived exosomes for immunogenic chemotherapy of glioblastoma. | mdpi.com |
| Selumetinib | U87MG glioblastoma cells | Selumetinib-loaded exosomes specifically targeted their parent cells for anticancer effects without significant toxicity to healthy brain, liver, or kidney cells in vivo. | mdpi.com |
| Anti-miR-9 | Mesenchymal stem cells | Delivery of functional anti-miR-9 to glioma cells and glioma stem cells, inhibiting their migration and self-renewal. | mdpi.com |
These findings collectively suggest that an exosome-based delivery system for this compound could be a promising therapeutic strategy for glioblastoma, warranting further investigation.
Gold Nanoparticle Systems for this compound Delivery
Gold nanoparticles (AuNPs) have garnered significant attention as versatile platforms for cancer therapy due to their unique physicochemical properties. researchgate.netnih.gov Their biocompatibility, tunable size and shape, and ease of surface functionalization make them ideal candidates for targeted drug delivery. rsc.org
While specific research on the conjugation of this compound to gold nanoparticles is not yet widely published, the principles of AuNP-mediated drug delivery are well-established and offer a strong rationale for its potential application. AuNPs can be engineered to carry cytotoxic payloads and release them selectively at the tumor site, thereby reducing systemic toxicity. nih.gov
The functionalization of AuNPs with targeting ligands such as antibodies, peptides, or aptamers allows for the active targeting of cancer cells that overexpress specific surface receptors. rsc.org This targeted approach ensures that the cytotoxic agent is delivered preferentially to the tumor. For a potent compound like this compound, this precision is crucial.
The versatility of gold nanoparticles allows for various drug loading and release mechanisms. Drugs can be attached to the surface of AuNPs through covalent or non-covalent interactions. medchemexpress.com The release of the drug can be triggered by internal stimuli within the tumor microenvironment (e.g., pH, enzymes) or by external stimuli (e.g., light). creative-diagnostics.com
Furthermore, gold nanoparticles themselves possess therapeutic properties. They can act as photothermal agents, where upon irradiation with near-infrared light, they generate heat to ablate tumor cells. nih.gov This could potentially be combined with the cytotoxic effect of this compound for a synergistic anticancer effect. The use of gold nanoparticles to target telomerase in cancer cells, thereby sensitizing them to radiation, is also an area of active research. ecancer.org
The following table outlines the advantages of gold nanoparticles as a drug delivery system, which could be leveraged for the targeted delivery of this compound.
| Feature | Advantage for Drug Delivery | Potential Application for this compound |
| Tunable Size and Shape | Allows for optimization of biodistribution and cellular uptake. | Nanoparticles can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. |
| Surface Functionalization | Enables the attachment of targeting moieties (e.g., antibodies, peptides) for active targeting of cancer cells. | AuNPs could be functionalized with ligands that bind to receptors overexpressed on glioblastoma cells, for example. |
| Biocompatibility | Generally considered to have low toxicity, reducing the risk of adverse effects from the carrier itself. | A safe vehicle for the highly potent this compound. |
| Controlled Drug Release | Drug release can be triggered by specific stimuli in the tumor microenvironment or by external triggers. | Minimizes premature drug release in circulation and maximizes its effect at the tumor site. |
| Photothermal Properties | Can be used for photothermal therapy to induce tumor cell death. | A combination of chemotherapy with this compound and photothermal therapy could enhance the overall therapeutic efficacy. |
Given these advantages, gold nanoparticle-based delivery systems represent a promising, albeit currently exploratory, avenue for enhancing the therapeutic potential of this compound in oncology.
Duocarmycin Sa Resistance Mechanisms and Mitigation
Identification of Intrinsic and Acquired Cellular Resistance Mechanisms to Duocarmycin SA
Resistance to this compound can be either intrinsic, where cancer cells are inherently less sensitive to the drug, or acquired, developing after exposure to the agent.
Intrinsic Resistance: Intrinsic resistance is observed across different cancer cell lines. For instance, in studies involving acute myeloid leukemia (AML), the HL-60 cell line has been shown to be inherently more resistant to this compound compared to the Molm-14 cell line, as evidenced by a higher IC₅₀ value (the concentration required to inhibit the growth of 50% of cells). mdpi.com This suggests that certain cell types possess innate characteristics that afford them a degree of protection against the drug's DNA-damaging effects. mdpi.com Similarly, in glioblastoma multiforme (GBM), a cancer known for its resistance to alkylating drugs, different cell lines exhibit varying sensitivity. mdpi.com For example, T98G cells have shown greater resistance to the cytotoxic effects of this compound's precursor, seco-duocarmycin SA, when compared to LN18 cells. mdpi.comresearchgate.net
A key factor contributing to intrinsic resistance is tumor heterogeneity, where diverse cell populations within a single tumor respond differently to treatment. mdpi.comnih.gov This cellular diversity presents a significant challenge, as a therapy might eliminate sensitive cells while leaving resistant ones to proliferate. nih.gov
Acquired Resistance: While cancer cells have been observed to be less capable of developing resistance to this compound compared to other alkylating agents like temozolomide, acquired resistance remains a potential clinical obstacle. nih.gov The mechanism of this compound involves the stable addition of the entire molecule to the DNA, which may be more difficult for cancer cells to repair compared to the small methyl group additions made by agents like temozolomide. nih.gov However, the powerful selective pressure exerted by such a potent cytotoxin can drive the evolution of resistant cell populations.
Interestingly, this compound and its analogues have demonstrated efficacy against some multi-drug resistant (MDR) tumor models. adcreview.com They have shown potent cytotoxicity in cells that express the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance where cancer cells actively pump drugs out, reducing their intracellular concentration. adcreview.com This suggests that this compound is not a substrate for P-gp and can bypass this specific resistance pathway.
Molecular and Genetic Profiling of this compound-Resistant Cell Lines
To understand the basis of resistance, researchers have begun to profile the molecular and genetic characteristics of less sensitive cancer cell lines. These studies point towards the dysregulation of DNA damage response and repair pathways as a central theme in this compound resistance.
In the case of the more resistant HL-60 AML cell line, RNA sequencing analysis revealed differential expression of genes associated with DNA repair pathways when compared to the more sensitive Molm-14 line after treatment with this compound. mdpi.comresearchgate.net This suggests that the resistant cells may have a more robust capacity to repair the specific type of DNA damage—adenine (B156593) alkylation in the minor groove—caused by this compound. mdpi.com The expression patterns of certain DNA repair genes may therefore serve as predictive biomarkers for cellular response to the drug. mdpi.com
| Gene Category | Observation in Resistant (HL-60) vs. Sensitive (Molm-14) Cells | Potential Implication for Resistance |
|---|---|---|
| DNA Repair Genes | Distinct expression patterns following this compound treatment. | Enhanced ability to recognize and repair this compound-induced DNA adducts. |
| Apoptosis-Regulating Genes | Altered expression profiles post-treatment. | Evasion of programmed cell death despite significant DNA damage. |
| Cell Cycle Checkpoint Genes | Differential regulation observed, particularly at the G2/M checkpoint. | More efficient cell cycle arrest to allow time for DNA repair before mitosis. |
Research Strategies to Circumvent this compound Resistance
Overcoming resistance to this compound is a major focus of ongoing research, with several innovative strategies being explored. These approaches primarily aim to enhance the targeted delivery of the drug to tumor cells, thereby increasing its therapeutic index and overcoming resistance mechanisms. acs.orgnih.gov
Antibody-Drug Conjugates (ADCs): The most prominent strategy is the development of ADCs. acs.orgresearchgate.net In this approach, a highly potent duocarmycin analogue (the "payload") is chemically linked to a monoclonal antibody that specifically targets an antigen overexpressed on the surface of cancer cells. researchgate.net This targeted delivery system allows for the selective release of the cytotoxic payload within the tumor cells, minimizing exposure to healthy tissues. researchgate.netuea.ac.uk Several duocarmycin-based ADCs have shown promising preclinical and clinical results, demonstrating high efficacy and the potential to overcome resistance. acs.orgresearchgate.net For example, the ADC SYD985 has been shown to be effective against tumor cells with heterogeneous or low levels of the HER2 target protein, a scenario where traditional targeted therapies might fail. aacrjournals.org
| ADC Name/Identifier | Target Antigen | Status/Note | Reference |
|---|---|---|---|
| SYD985 (Trastuzumab duocarmazine) | HER2 | Has shown efficacy against tumors with low or heterogeneous HER2 expression and has received Fast-Track Designation. | acs.orgresearchgate.netaacrjournals.org |
| MGC018 (Vobramitamab duocarmazine) | B7-H3 | In clinical trials for various solid tumors. | acs.orgresearchgate.net |
| MDX-1203 (BMS-936561) | CD70 | Development was discontinued, but provided valuable insights. | acs.orgresearchgate.net |
Prodrug Strategies: Another key area of research involves designing prodrugs of duocarmycin analogues. acs.orgnih.gov Prodrugs are inactive or less active precursors that are converted into the active cytotoxic agent under specific conditions found predominantly within the tumor microenvironment. tandfonline.com For example, some prodrugs are designed to be activated by the hypoxic (low oxygen) conditions common in solid tumors. tandfonline.com This strategy aims to avoid the premature activation and degradation of the drug in circulation, ensuring the potent alkylating agent is formed in situ at the target site. acs.orgnih.gov
Inhibition of DNA Repair Pathways: A third approach involves the combination of this compound with inhibitors of DNA repair pathways. nih.gov Since enhanced DNA repair is a key resistance mechanism, blocking the cell's ability to fix the DNA damage caused by this compound could re-sensitize resistant cells to its effects. nih.gov Understanding the specific DNA repair pathways that are upregulated in resistant cells is critical for identifying new therapeutic targets and developing effective combination therapies. mdpi.comnih.gov
Future Directions and Translational Research for Duocarmycin Sa
Prospects for Translational Research of Duocarmycin SA-Based Therapies
The translational prospects for this compound are heavily centered on its incorporation into antibody-drug conjugates (ADCs). nih.govresearchgate.netmdpi.com This strategy aims to harness the high potency of DSA while enhancing its delivery to cancer cells, thereby improving its therapeutic window. nih.govresearchgate.net Preclinical studies have demonstrated the efficacy of duocarmycin derivatives in various in vitro models, laying a robust foundation for their translation into clinical settings. nih.govresearchgate.netmdpi.com
The development of ADCs such as SYD985 (trastuzumab duocarmazine) showcases the clinical potential of this approach. researchgate.netuea.ac.uk SYD985, which has received Fast-Track Designation from the FDA, combines the HER2-targeting antibody trastuzumab with a duocarmycin payload. researchgate.netacs.org This targeted delivery system has shown promise in treating HER2-positive metastatic breast cancer. acs.orgd-nb.info The success of such ADCs is paving the way for a new era in cancer treatment, with ongoing clinical trials expected to broaden their application. researchgate.net
Future translational research will likely focus on:
Expanding ADC Targets: Identifying new cancer-specific antigens to broaden the range of tumors treatable with duocarmycin-based ADCs.
Combination Therapies: Investigating the synergistic effects of duocarmycin-based ADCs with other cancer treatments, such as immunotherapy and radiation, to overcome resistance and enhance efficacy. nih.gov
Optimizing ADC Design: Further refining linker technologies and drug-to-antibody ratios (DAR) to improve the stability, efficacy, and safety of these conjugates.
Continued Advancements in this compound Chemistry and Analog Design
The chemical architecture of this compound offers a modular platform for the design of novel analogs with improved properties. nih.govresearchgate.net For four decades, medicinal chemistry efforts have focused on understanding the structure-activity relationship (SAR) of the duocarmycin pharmacophore to enhance its DNA alkylation activity and develop more synthetically accessible analogs like the cyclopropabenz[e]indoles (CBIs). nih.gov
Key areas of ongoing chemical advancement include:
Prodrug Strategies: Developing prodrugs that can be selectively activated within the tumor microenvironment. acs.orgnih.gov This includes designs based on enzymatic cleavage or bioreductive activation to release the active cytotoxic agent at the target site, thereby minimizing systemic toxicity. acs.org
Analog Synthesis: The synthesis of new duocarmycin analogs aims to improve the pharmacological profile, including enhancing cytotoxic potency and chemical stability while reducing side effects. researchgate.net This includes the creation of achiral analogs and derivatives with modified DNA-binding subunits. researchgate.netresearchgate.net
Bifunctional Conjugates: Exploring the creation of conjugates that combine duocarmycins with other pharmacologically active molecules to achieve synergistic therapeutic effects. acs.org
Integration of this compound with Precision Oncology Approaches
The high potency of this compound makes it a prime candidate for integration into precision oncology strategies. nih.gov The core principle of precision oncology is to tailor treatment to the specific molecular characteristics of a patient's tumor. The use of duocarmycin-based ADCs is a direct application of this principle, as the antibody component targets a specific biomarker expressed on cancer cells. nih.gov
Future integration with precision oncology will likely involve:
Biomarker-Driven Patient Selection: Utilizing genomic and proteomic profiling to identify patients whose tumors express the target antigens for duocarmycin-based ADCs, ensuring that the therapy is directed to those most likely to benefit.
Overcoming Resistance: Investigating the mechanisms by which cancer cells develop resistance to duocarmycin and developing strategies to overcome it. nih.gov The ability of duocarmycins to target non-dividing cells makes them particularly interesting for combating chemoresistant tumors and cancer stem-like cells. researchgate.net
Personalized ADC Therapy: In the long term, it may be possible to develop personalized ADCs based on the unique biomarker profile of an individual's tumor.
Exploration of Novel Therapeutic Applications for this compound Beyond Traditional Oncology
While the primary focus of this compound research has been in oncology, its potent cytotoxic nature suggests potential applications in other therapeutic areas. One emerging area of interest is in the treatment of diseases characterized by pathological cell proliferation.
A significant recent development is the exploration of duocarmycin's effectiveness against senescent cells. mdpi.com Cellular senescence is a state of irreversible cell cycle arrest that can contribute to aging and age-related diseases. The development of the first senolytic ADC, which conjugates a senescence marker with duocarmycin, represents a novel therapeutic approach. mdpi.com These findings open up new avenues for research into duocarmycin-based therapies for conditions beyond cancer. mdpi.com
Preclinical to Clinical Translation Considerations for this compound-Based Therapeutics
The path from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges. nih.govmdpi.com For this compound-based therapeutics, several key considerations are paramount for successful translation.
Key Translational Hurdles and Strategies
| Challenge | Strategy |
| Systemic Toxicity | Development of targeted delivery systems like ADCs and prodrugs to minimize off-target effects. researchgate.netnih.govuea.ac.uk |
| Narrow Therapeutic Index | Optimization of dosing schedules and combination therapies to maximize efficacy while minimizing toxicity. nih.gov |
| Pharmacokinetics | Improving the stability and pharmacokinetic profile of duocarmycin analogs and their conjugates through chemical modification. researchgate.net |
| Predictive Models | Utilization of robust preclinical models, including patient-derived xenografts (PDXs), that can more accurately predict clinical outcomes. researchgate.net |
Despite setbacks with some early duocarmycin analogs in clinical trials due to toxicity, the development of next-generation compounds and delivery systems has renewed optimism. researchgate.netresearchgate.net The successful clinical progression of ADCs like SYD985 demonstrates that these challenges can be overcome with innovative drug design and a deep understanding of the compound's biological activity. researchgate.netacs.org
Addressing Pharmacokinetic and Toxicological Challenges in this compound Development
The potent nature of this compound necessitates a thorough understanding and mitigation of its pharmacokinetic and toxicological properties. researchgate.net The clinical use of early duocarmycins was hampered by severe hepatotoxicity and myelotoxicity. researchgate.net
Pharmacokinetic and Toxicological Considerations
| Parameter | Challenge | Mitigation Strategy |
| Solubility | Poor aqueous solubility can lead to inefficient conjugation and antibody aggregation in ADCs. researchgate.net | Chemical modification of the duocarmycin molecule to improve its physicochemical properties. aacrjournals.org |
| Plasma Stability | Instability in plasma can lead to premature release of the cytotoxic payload and off-target toxicity. acs.org | Design of linkers that are stable in circulation but are cleaved efficiently within the target cell. acs.org |
| Off-Target Toxicity | The high potency of duocarmycin can cause damage to healthy tissues if not delivered specifically to cancer cells. uea.ac.uk | Encapsulation in targeted delivery systems like ADCs and nanoparticles to restrict the drug's activity to the tumor site. researchgate.netuea.ac.uk |
| Metabolism | Rapid metabolism can lead to a short half-life and reduced efficacy. acs.org | Development of analogs with improved metabolic stability. acs.org |
Ongoing research is focused on developing duocarmycin payloads with a better balance of reactivity and stability, as well as optimizing linker chemistry to ensure that the cytotoxic agent is released only at the intended site of action. aacrjournals.org These advancements are critical for improving the safety and efficacy profile of duocarmycin-based therapeutics and realizing their full clinical potential. researchgate.net
Q & A
Q. What is the molecular mechanism of Duocarmycin SA's cytotoxic activity in cancer cells?
this compound exerts its cytotoxic effects through sequence-selective alkylation of adenine-N3 in the minor groove of double-stranded DNA. This alkylation disrupts DNA replication and transcription, leading to apoptosis in cancer cells. Key structural features, such as its spirocyclopropane moiety and bent indole system, enable precise DNA binding and alkylation .
Q. What experimental models are commonly used to evaluate this compound's antitumor efficacy?
- In vitro: Dose-response assays (e.g., IC50 determination) in cancer cell lines, such as U-138 glioblastoma cells, with IC50 values as low as 1.8 pM .
- In vivo: Mouse xenograft models (e.g., P388 leukemia implants), where this compound at 0.143 mg/kg (intraperitoneal) extended survival by 30% . Methodological Note: Use ATP-based viability assays (e.g., CellTiter-Glo) for in vitro studies and monitor tumor volume/animal survival in vivo with proper controls .
Q. How is DNA alkylation efficiency quantified in this compound studies?
Researchers employ 32P end-labeled DNA fragments (e.g., w794 DNA) in gel electrophoresis assays to identify alkylation sites and quantify efficiency. For example, racemic seco-COI–TMI analogs showed alkylation efficiency comparable to (+)-Duocarmycin SA in cell-free systems .
Advanced Research Questions
Q. How do structural modifications to this compound's alkylation subunit affect its biological activity?
Analogs like compound 21 (methyl 1,2,8,8a-tetrahydrocycl) retain DNA alkylation efficiency in vitro but fail to cyclize into the active spirocyclopropane form, leading to reduced cytotoxicity. This highlights the critical role of the spirocyclopropane formation kinetics in vivo, independent of DNA binding efficiency . Methodological Insight: Use kinetic studies (e.g., HPLC or NMR) to monitor cyclization rates and correlate with cytotoxicity in 3D tumor spheroid models.
Q. What explains discrepancies between this compound's DNA alkylation efficiency and observed cytotoxicity?
Case Study: Compound 21 alkylates DNA with near-identical efficiency to this compound in cell-free assays but shows negligible cytotoxicity. This suggests cellular uptake barriers or metabolic instability in vivo. Researchers should validate membrane permeability (e.g., Caco-2 assays) and intracellular metabolite profiling .
Q. How can this compound's synergy with proton radiation be optimized in glioblastoma models?
In U-138 glioblastoma cells, this compound synergizes with proton radiation by sensitizing cells to DNA damage. Experimental design should include:
- Clonogenic survival assays with graded radiation doses.
- Comet assays to quantify double-strand breaks post-treatment.
- Pharmacokinetic profiling to ensure tumor-targeted delivery in orthotopic models .
Q. What strategies address this compound's solubility limitations in preclinical studies?
- Solubilization: Use DMSO stocks (≤10 mM) with brief 37°C heating and sonication.
- In vivo formulations: Prepare saline-based solutions with cyclodextrins or liposomal encapsulation to enhance bioavailability .
- Quality Control: Monitor purity (>98% via HPLC) and stability (store at -80°C for ≤6 months) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results in DNA alkylation selectivity across analogs?
Example: While seco-COI–TMI and (+)-Duocarmycin SA alkylate identical DNA sites in vitro, their in vivo potency diverges. Resolve this by:
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For in vivo survival data, apply Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals and validate assumptions (e.g., proportional hazards) .
Synthesis & Structural Analysis
Q. What are the key challenges in synthesizing enantiomerically pure this compound analogs?
Critical steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
